2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid
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Overview
Description
2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid is a useful research compound. Its molecular formula is C21H25N3O4 and its molecular weight is 383.448. The purity is usually 95%.
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Scientific Research Applications
PPARgamma Agonists Synthesis
2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid and its derivatives have been explored in the synthesis of potent and selective PPARgamma agonists. Research led by Collins et al. (1998) focused on optimizing the phenyl alkyl ether moiety to improve aqueous solubility and selectivity for PPARgamma, a crucial receptor in glucose metabolism and adipocyte differentiation. Their work demonstrates the chemical versatility and potential therapeutic applications of this compound class in treating conditions like diabetes and obesity (Collins et al., 1998).
Antimicrobial Activity
Another study, by Mickevičienė et al. (2015), synthesized derivatives of this compound that exhibited notable antimicrobial activities against pathogens like Staphylococcus aureus and Mycobacterium luteum. This suggests its potential in developing new antimicrobial agents to combat resistant bacterial infections (Mickevičienė et al., 2015).
Central Nervous System Receptor Affinity
Research on central nervous system receptors has also incorporated this compound. Beduerftig et al. (2001) described the synthesis of derivatives aiming to explore their interaction with central nervous system receptors, contributing to the understanding of neurological pathways and potential treatments for related disorders (Beduerftig et al., 2001).
Analytical Chemistry Applications
In the field of analytical chemistry, compounds with a similar structure have been utilized as fluorogenic labeling reagents for the determination of biologically significant thiols, showcasing the chemical's utility in biochemical assays and research (Gatti et al., 1990).
Leukocyte Elastase Inhibition
The compound has also played a role in synthesizing inhibitors for human leukocyte elastase, a target for anti-inflammatory and antineoplastic therapies, as demonstrated by Cvetovich et al. (1996). This application underscores its importance in medicinal chemistry for developing new treatments for inflammatory diseases (Cvetovich et al., 1996).
Mechanism of Action
Target of Action
The primary targets of this compound are Cyclin-Dependent Kinase 2 (CDK2) and Protein Kinase B (PKB or Akt) . CDK2 is a crucial regulator of the cell cycle, while PKB plays a significant role in cellular survival and growth pathways .
Mode of Action
The compound acts as an ATP-competitive inhibitor . It binds to the ATP-binding pocket of CDK2 and PKB, preventing ATP from binding and thus inhibiting the kinase activity of these proteins . This results in the disruption of cell cycle progression and survival signaling pathways .
Biochemical Pathways
The compound affects the Phosphatidylinositol-3 Kinase (PI3K)-PKB signaling pathway and the cell cycle regulation pathway . Inhibition of PKB disrupts the downstream signaling involving GSK3β, FKHRL1, BAD, and mTOR, affecting cell proliferation, protein translation, and anti-apoptotic survival . Inhibition of CDK2 disrupts the cell cycle progression .
Pharmacokinetics
The compound exhibits nanomolar potency and selectivity for its targets . .
Result of Action
The compound shows superior cytotoxic activities against certain cell lines . It significantly inhibits the growth of these cells, alters cell cycle progression, and induces apoptosis .
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-4-oxo-4-(4-phenoxyanilino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-23-11-13-24(14-12-23)19(21(26)27)15-20(25)22-16-7-9-18(10-8-16)28-17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3,(H,22,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIZQSHPAKYDQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.